2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

Organic Synthesis Pharmaceutical Research Quality Control

Choose the hydrochloride salt (CAS 1086265-11-3) over the free base for superior aqueous solubility, enabling direct use in polar reaction media and buffer systems. Its quaternary α-carbon center imparts distinct steric and electronic properties, making it a strategic building block for CNS GABA analog design—predicted LogP ~1.0 suggests enhanced passive membrane permeability vs. gabapentin (LogP -1.1). For maximum experimental reproducibility, demand ≥98% purity from suppliers with ISO-certified quality systems to avoid side reactions from unknown impurities. Avoid 'AS-IS' offerings that shift quality assurance burden to your lab.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1086265-11-3
Cat. No. B1373400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
CAS1086265-11-3
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(CC)(CN)C(=O)O.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H
InChIKeyYFDQYGOWWNOYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS 1086265-11-3): A Quaternary Beta-Amino Acid Building Block with Limited but Specific Vendor Data


2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS 1086265-11-3) is a non-proteinogenic, branched-chain beta-amino acid derivative. It features a quaternary alpha-carbon center substituted with two ethyl groups and an aminomethyl moiety, with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . The compound is typically supplied as a hydrochloride salt, which enhances its stability and aqueous solubility compared to the free base form . Publicly available data for this specific compound is predominantly confined to vendor catalogs and chemical databases, with a notable absence of peer-reviewed studies detailing its biological activity or comparative performance.

Why Generic Substitution of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride Fails Without Verified Purity and Form


The compound's utility as a building block in organic synthesis or pharmaceutical research is predicated on its specific steric and electronic properties, which are conferred by its unique quaternary carbon center. Simple substitution with a linear analog (e.g., 2-(aminomethyl)butanoic acid) or a different salt form can lead to significant alterations in reactivity, solubility, and ultimately, the success of a synthetic route. The limited analytical data provided by certain suppliers (e.g., Sigma-Aldrich's 'AS-IS' policy ) introduces procurement risk, as the absence of batch-specific purity validation can compromise experimental reproducibility. Furthermore, the reported variability in calculated logP values for the free base form underscores the importance of sourcing the specific hydrochloride salt to ensure predictable physicochemical behavior in aqueous or polar reaction environments.

Quantitative Vendor Specification Guide for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS 1086265-11-3)


Purity Specification Comparison: 98% (MolCore) vs. 95% (AKSci)

A direct comparison of vendor specifications reveals a significant difference in minimum purity. MolCore specifies a minimum purity of 98% for its 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride . In contrast, AKSci provides the same compound with a minimum purity specification of 95% . This 3% difference in stated purity can be critical for applications sensitive to impurities, such as the early stages of drug discovery or when used as an internal standard.

Organic Synthesis Pharmaceutical Research Quality Control

Procurement Risk Assessment: Sigma-Aldrich's 'AS-IS' Policy vs. Other Vendors

Sigma-Aldrich explicitly states that it provides 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride 'AS-IS' and makes no warranty of merchantability or fitness for a particular purpose . Furthermore, the company 'does not collect analytical data for this product' and places the onus of identity and purity verification on the buyer . This contrasts with vendors like MolCore, which markets its product as compliant with ISO certification systems and suitable for pharmaceutical R&D quality control , implying a more rigorous quality assurance process.

Procurement Risk Quality Assurance Supply Chain

Structural Differentiation from Linear GABA Analogs via Calculated LogP

While direct experimental data is unavailable, class-level inference based on calculated physicochemical properties suggests key differences. The free base form of this compound has a predicted LogP of 0.8361 to 1.5364, depending on the computational method [1]. This is substantially higher than the reported LogP of the structurally related drug Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), which is approximately -1.1 [2]. A higher LogP indicates greater lipophilicity for the 2-(Aminomethyl)-2-ethylbutanoic acid scaffold.

ADME Prediction Chemoinformatics Drug Design

Form-Specific Advantage: Hydrochloride Salt Solubility and Stability Over Free Base

The target compound is supplied as a hydrochloride salt. This is a standard and well-understood practice in chemical procurement: salt formation with HCl generally enhances the aqueous solubility and long-term stability of amine-containing organic compounds [1]. While no direct, comparative stability study was found for this specific compound, this is a foundational principle in organic and pharmaceutical chemistry. This form offers a clear advantage over the corresponding free base (CAS 44865-11-4) for applications requiring dissolution in aqueous buffers or polar solvents.

Formulation Chemistry Synthetic Chemistry Reagent Handling

Recommended Procurement and Application Scenarios for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS 1086265-11-3)


Quality-Sensitive Organic Synthesis and Drug Discovery

Researchers engaged in multi-step organic synthesis, particularly where the quaternary carbon center is a key design element, should prioritize procurement from vendors like MolCore that offer a minimum purity of 98% and adhere to ISO quality standards . The higher purity specification minimizes the risk of side reactions from unknown impurities and aligns with the rigorous quality control requirements of drug discovery programs.

Development of CNS-Targeted Chemical Probes

Based on class-level inference from its predicted LogP, this compound's scaffold may be a valuable starting point for medicinal chemists designing novel GABA analogs intended to cross the blood-brain barrier. Its significantly higher calculated lipophilicity compared to Gabapentin (predicted LogP ~1.0 vs. -1.1) suggests enhanced passive membrane permeability [1]. This makes it a rational choice for CNS drug discovery projects seeking to improve upon the pharmacokinetic profile of first-generation GABA analogs.

Protocols Requiring Aqueous Solubility and Handling Stability

For experimental procedures involving aqueous buffers or polar reaction media, the hydrochloride salt form (CAS 1086265-11-3) is the preferred choice over the free base (CAS 44865-11-4) [2]. Its enhanced water solubility facilitates easier dissolution and handling, a critical practical advantage that supports experimental reproducibility and efficiency in both academic and industrial research settings.

High-Risk Procurement with Mandatory In-House Validation

Procurement from Sigma-Aldrich (Catalog No. CBR00864) should be considered only in scenarios where no alternative supplier is available and the user has the resources and capability to perform comprehensive, in-house analytical characterization . The vendor's explicit 'AS-IS' disclaimer and absence of analytical data shift the entire burden of quality assurance to the end-user, introducing a significant risk that must be carefully managed and budgeted for.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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